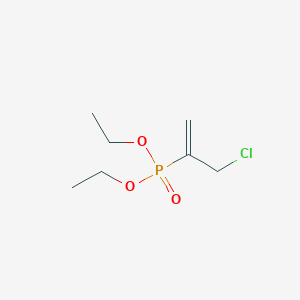
3-Chloro-2-diethoxyphosphorylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-diethoxyphosphorylprop-1-ene is an organophosphorus compound with the molecular formula C7H14ClO3P It is characterized by the presence of a chloro group, a diethoxyphosphoryl group, and an alkene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-diethoxyphosphorylprop-1-ene typically involves the reaction of 3-chloropropene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-diethoxyphosphorylprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The alkene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Electrophiles: Halogens, hydrogen halides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as phosphoramidates, phosphorothioates, or phosphorates can be formed.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Products: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-diethoxyphosphorylprop-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of 3-Chloro-2-diethoxyphosphorylprop-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or the modification of biological pathways, depending on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diethoxyphosphorylprop-1-ene: Similar in structure but lacks the chloro group.
3-Chloroprop-1-ene: Similar in structure but lacks the diethoxyphosphoryl group.
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
136950-56-6 |
|---|---|
Molekularformel |
C7H14ClO3P |
Molekulargewicht |
212.61 g/mol |
IUPAC-Name |
3-chloro-2-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H14ClO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
YCKJOMWMLCSGAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)CCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


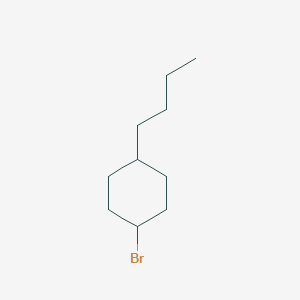
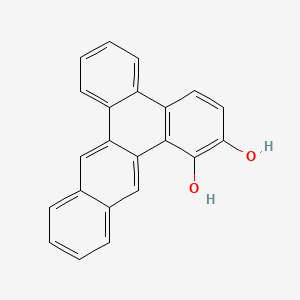

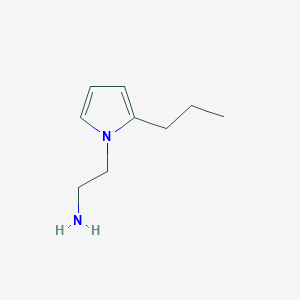
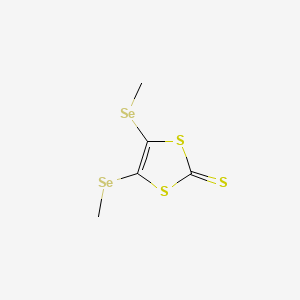

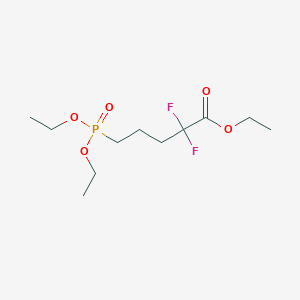
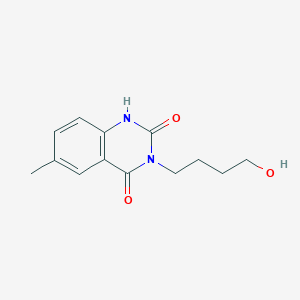
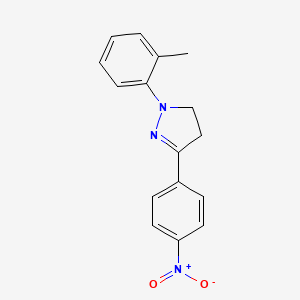
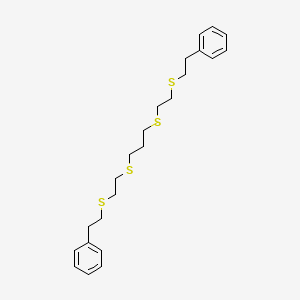
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
